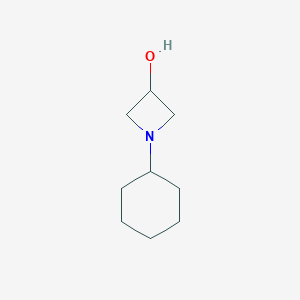

3-Azetidinol, 1-cyclohexyl-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-cyclohexyl-3-azetidinol and its derivatives involves multiple steps, including the reaction of the sodium salt of 1-cyclohexylazetidin-3-ol with methacryloyl chloride to produce 3-(1-Cyclohexyl)azetidiniyl methacrylate (CyAMA). This monomer can be polymerized using initiators like 2,2′-azobisisobutyronitrile (AIBN) in dioxane solution. Such synthetic routes are crucial for producing compounds with targeted properties for further application in material science and medicinal chemistry (Coşkun et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds related to 1-cyclohexyl-3-azetidinol, such as CyAMA, is characterized using techniques like FTIR, 1H, and 13C NMR spectroscopy. These analyses provide detailed information about the chemical environment of the atoms within the molecule, which is essential for understanding its reactivity and physical properties. The structural analysis of these compounds forms the basis for their application in the design of new materials and drugs (Coşkun et al., 2000).

Chemical Reactions and Properties

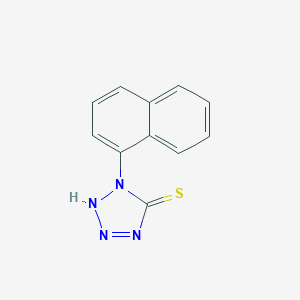

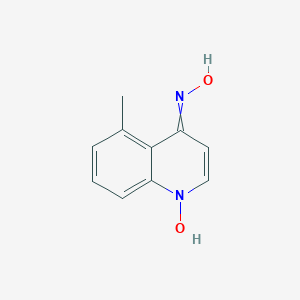

1-Cyclohexyl-3-azetidinol and its derivatives participate in various chemical reactions, including cycloadditions, which are pivotal in synthesizing more complex organic compounds. For instance, the cycloaddition of azides to alkynes is a key synthetic route to 1H-[1,2,3]-triazoles, demonstrating the versatility of 1-cyclohexyl-3-azetidinol derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry and material science (Tornøe et al., 2002).

Physical Properties Analysis

The physical properties of polymers derived from 1-cyclohexyl-3-azetidinol, such as poly(CyAMA), are noteworthy, with studies indicating good thermal stability and a glass transition temperature of 93°C. These properties are crucial for the application of these polymers in areas requiring materials that can withstand high temperatures without degrading (Coşkun et al., 2000).

Chemical Properties Analysis

The chemical properties of 1-cyclohexyl-3-azetidinol derivatives, including their reactivity and stability, play a significant role in their applicability across various domains. Their ability to undergo polymerization, engage in cycloaddition reactions, and form complex structures with biological activity highlights their potential as versatile intermediates in organic synthesis and polymer science (Coşkun et al., 2000); (Tornøe et al., 2002).

Applications De Recherche Scientifique

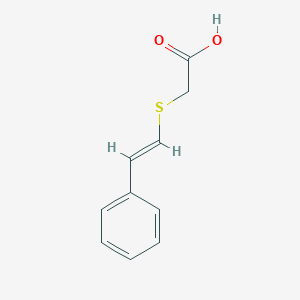

Chemical Synthesis and Reactions :

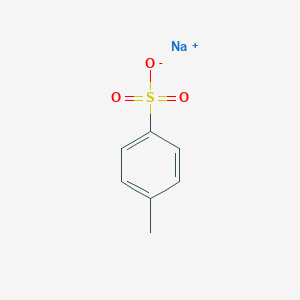

- 1-Cyclohexyl-3-azetidinol has been involved in the tosylation and acylation reactions, leading to various derivatives with potential applications in organic synthesis (Chen, Sanjiki, Kato, & Ohta, 1967).

- Synthesis of 3-(1-Cyclohexyl)azetidinyl methacrylate (CyAMA), a new methacrylate monomer, has been achieved from 1-cyclohexylazetidin-3-ol, indicating its use in polymer chemistry (Coşkun, Erten, Demirelli, Dilsiz, & Ahmedzade, 2000).

Biological Activity :

- The antibacterial and antifungal effects of CyAMA and its polymer derivatives have been investigated, showing potential applications in biomedicine (Coşkun et al., 2000).

- 1-Cyclohexyl-3-guanidinoazetidine exhibited significant antihypertensive activity, suggesting its potential in pharmacology (Okutani, Kaneko, & Masuda, 1974).

Material Science :

- Poly[3-(1-cyclohexyl) azetidinyl methacrylate] was studied for its thermal degradation properties, contributing to the understanding of the thermal stability of polymers (Coşkun, Erten, Demirelli, & Ahmedzade, 2000).

Synthetic Chemistry :

- The compound has been used in the preparation of saturated taxol and taxotere analogues, indicating its role in the synthesis of complex organic molecules (Boge, Himes, Vander Velde, & Georg, 1994).

- It has also been utilized in the synthesis of potent α-amino-β-lactam carbamic acid ester as NAAA inhibitors, highlighting its importance in medicinal chemistry (Nuzzi et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 1-Benzhydryl-3-azetidinol hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-cyclohexylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSPIGRLLHVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065364 | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinol, 1-cyclohexyl- | |

CAS RN |

13156-01-9 | |

| Record name | 1-Cyclohexyl-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the fragmentation pattern of 1-cyclohexylazetidin-3-ol differ from its diaryl counterparts in mass spectrometry analysis?

A: Research on the mass spectra of azetidinol derivatives indicates that the fragmentation of 1-cyclohexylazetidin-3-ol primarily involves the cleavage of the cyclohexane ring. [] This contrasts with 1,3-diarylazetidin-3-ols, where the initial fragmentation typically occurs at the azetidine ring, often accompanied by a hydrogen transfer from the hydroxyl group. [] The dominance of cyclohexane ring cleavage in 1-cyclohexylazetidin-3-ol suggests a distinct fragmentation pathway influenced by the cyclohexyl substituent.

Q2: What challenges arise when attempting to tosylate 1-cyclohexylazetidin-3-ol compared to 1-t-butyl-3-azetidinol?

A: Tosylation reactions involving 1-cyclohexylazetidin-3-ol present a significant challenge compared to its counterpart, 1-t-butyl-3-azetidinol. [] While the latter yields the expected azetidinyl tosylate when reacted with tosyl chloride in pyridine, the former predominantly results in the formation of N-tosyl-1-cyclohexylamino-3-chloro-2-propanol. [] This suggests that the cyclohexyl group in 1-cyclohexylazetidin-3-ol promotes ring-opening side reactions, making selective tosylation at the hydroxyl group difficult.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)